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molecular formula C6H4IN3 B3159835 7-Iodo-[1,2,4]triazolo[4,3-a]pyridine CAS No. 864866-44-4

7-Iodo-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B3159835
M. Wt: 245.02 g/mol
InChI Key: KQTSOSULAYFHBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902369B2

Procedure details

1 g of 2-fluoro-4-iodo-pyridine and 5 ml of hydrazine monohydrate were dissolved in 6 ml of acetonitrile, and the mixture was stirred at 80° C. for 2 hours, and the solvents were distilled outunder reduced pressure. 5 ml of dimethylformamide and 3 ml of ethyl orthoformate were added to the residues, stirred at 150° C. for 2 hours, cooled down to room temperature and the reaction was stopped after adding water. The products were extracted with chloroform, and after drying with anhydrous sodium sulfate, the solvents were distilled outunder reduced pressure. The obtained residues were washed with ethyl acetate and 680 g of the above compound was obtained as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][N:3]=1.O.[NH2:10]N.[C:12](#[N:14])C>>[I:8][C:6]1[CH:5]=[CH:4][N:3]2[CH:12]=[N:14][N:10]=[C:2]2[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=NC=CC(=C1)I
Name
Quantity
5 mL
Type
reactant
Smiles
O.NN
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvents were distilled outunder reduced pressure
ADDITION
Type
ADDITION
Details
5 ml of dimethylformamide and 3 ml of ethyl orthoformate were added to the residues
STIRRING
Type
STIRRING
Details
stirred at 150° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to room temperature
ADDITION
Type
ADDITION
Details
after adding water
EXTRACTION
Type
EXTRACTION
Details
The products were extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvents were distilled outunder reduced pressure
WASH
Type
WASH
Details
The obtained residues were washed with ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC1=CC=2N(C=C1)C=NN2
Measurements
Type Value Analysis
AMOUNT: MASS 680 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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